1-Amino-3-methyl-1-phenylbutan-2-ol
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Overview
Description
1-Amino-3-methyl-1-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO. It is a versatile small molecule scaffold used in various chemical and pharmaceutical applications . This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1-phenylbutan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-methyl-1-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Various nucleophiles such as halides, alkoxides, and amines
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives of the original compound .
Scientific Research Applications
1-Amino-3-methyl-1-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-phenylbutan-2-ol: Similar structure but with the amino group attached to a different carbon atom.
3-Amino-1-phenylbutan-2-ol: Similar structure but with the amino group attached to the third carbon atom.
1-Amino-3-methyl-1-phenylpropan-2-ol: Similar structure but with a shorter carbon chain.
Uniqueness
1-Amino-3-methyl-1-phenylbutan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not .
Biological Activity
1-Amino-3-methyl-1-phenylbutan-2-ol, also known as 4-amino-3-methyl-1-phenylbutan-2-ol, is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H17NO
- Molecular Weight : 179.26 g/mol
- Functional Groups : Amino group (-NH2), hydroxyl group (-OH), and a phenyl group (C6H5).
These functional groups contribute to the compound's unique reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the amino and hydroxyl groups facilitates the formation of hydrogen bonds, which are crucial for:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.
- Receptor Binding : Its structure allows it to interact with neurotransmitter receptors, potentially influencing signaling pathways associated with mood regulation and pain perception.
Enzyme Interaction Studies
Research has shown that this compound exhibits significant enzyme inhibition properties. For instance, studies have indicated its potential role in modulating the activity of:
Enzyme | Effect | Reference |
---|---|---|
Cyclooxygenase (COX) | Inhibition of prostaglandin synthesis | |
Lipoxygenase | Reduced leukotriene production | |
Acetylcholinesterase | Modulation of cholinergic signaling |
These interactions suggest that the compound may have anti-inflammatory and analgesic properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anti-inflammatory Effects : In a controlled study involving animal models, administration of the compound resulted in a significant reduction in inflammatory markers, suggesting its potential use in treating conditions like arthritis.
- Neuroprotective Properties : Another study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its possible application in neurodegenerative diseases such as Alzheimer's.
Comparative Analysis
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Amino-3-methylphenol | Lacks butanol backbone | Primarily antibacterial |
3-Amino-2-methylpropanol | Different arrangement of functional groups | Limited neuroactivity |
4-Amino-butanol | Similar functional groups but lacks phenyl group | Minimal enzyme interaction |
This table illustrates that while other compounds may share some structural similarities, this compound's unique combination of functional groups confers distinct biological activities.
Properties
IUPAC Name |
1-amino-3-methyl-1-phenylbutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(13)10(12)9-6-4-3-5-7-9/h3-8,10-11,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQSSCVHRYZXWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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